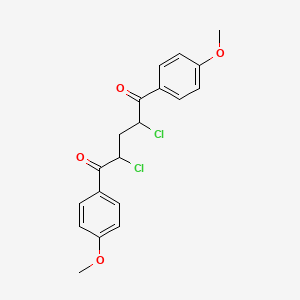
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two chlorine atoms attached to a pentane-1,5-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent steps to introduce the chlorine and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparaison Avec Des Composés Similaires
2,2-Bis(p-methoxyphenyl)-1,1-dichloroethylene: Shares structural similarities but differs in the position of chlorine and methoxy groups.
Methoxychlor olefin: Another related compound with similar functional groups but different overall structure.
Uniqueness: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is unique due to its specific arrangement of chlorine and methoxy groups on the pentane-1,5-dione backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91404-08-9 |
|---|---|
Formule moléculaire |
C19H18Cl2O4 |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
2,4-dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H18Cl2O4/c1-24-14-7-3-12(4-8-14)18(22)16(20)11-17(21)19(23)13-5-9-15(25-2)10-6-13/h3-10,16-17H,11H2,1-2H3 |
Clé InChI |
LIQDOPHOCSVYOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=C(C=C2)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


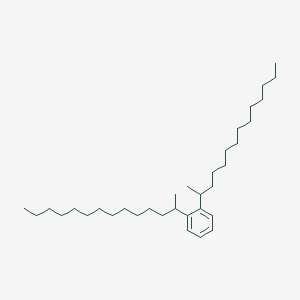

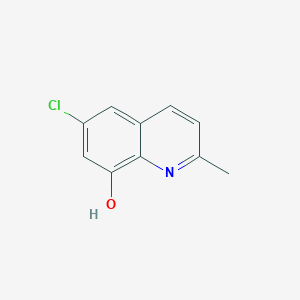


![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
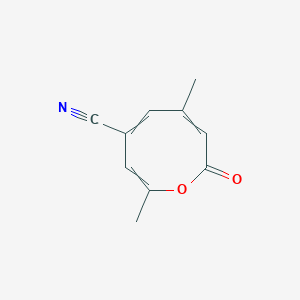

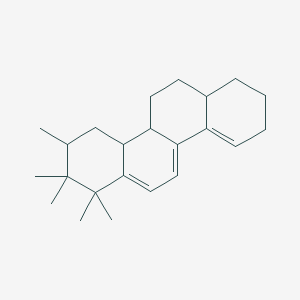
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)




